Cas no 1257548-11-0 (N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide)

N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide
- VU0520594-1
- N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- F5788-2628
- 1257548-11-0
- AKOS024518687
- N-(9H-fluoren-2-yl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
-
- インチ: 1S/C25H23N3O3/c1-31-21-9-7-20(8-10-21)28-13-12-27(25(28)30)16-24(29)26-19-6-11-23-18(15-19)14-17-4-2-3-5-22(17)23/h2-11,15H,12-14,16H2,1H3,(H,26,29)
- InChIKey: QQASPUYFWVPQST-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C2C=CC(=CC=2)OC)CCN1CC(NC1C=CC2C3C=CC=CC=3CC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 413.17394160g/mol
- どういたいしつりょう: 413.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 61.9Ų
N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-2628-20μmol |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-2628-10mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-2628-5mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-2628-20mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5788-2628-1mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 1mg |
$54.0 | 2023-09-09 | ||
A2B Chem LLC | BA81608-50mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA81608-10mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA81608-1mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA81608-25mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F5788-2628-25mg |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
1257548-11-0 | 25mg |
$109.0 | 2023-09-09 |
N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
3. Back matter
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamideに関する追加情報
Professional Introduction to N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide (CAS No. 1257548-11-0)
N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1257548-11-0, represents a novel molecular scaffold with potential applications in the development of bioactive molecules. The structural features of this compound, particularly its fluorene and imidazolidinone moieties, make it a promising candidate for further investigation in drug discovery and therapeutic intervention.
The fluorene ring system is well-known for its stability and luminescent properties, which have been exploited in various applications, including organic electronics and bioimaging. In the context of pharmaceuticals, the presence of a fluorene moiety can enhance the solubility and bioavailability of drug candidates, making it an attractive structural element for medicinal chemists. The imidazolidinone component, on the other hand, introduces a heterocyclic framework that is commonly found in bioactive molecules, including kinase inhibitors and antimicrobial agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The compound N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide has been subjected to virtual screening and docking studies to identify its potential interactions with biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases.
In vitro studies have been conducted to evaluate the pharmacological properties of this compound. Initial results indicate that it demonstrates moderate affinity for specific protein targets, suggesting its potential as a lead compound for further optimization. The methoxyphenyl group in the molecule may contribute to its binding affinity by forming hydrogen bonds and hydrophobic interactions with the target protein. Additionally, the acetylamide moiety could modulate the pharmacokinetic profile of the compound by influencing its metabolic stability.
The synthesis of N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to construct the complex core structure of the molecule. These synthetic strategies not only highlight the expertise of modern organic chemistry but also ensure high yields and purity of the final product.
The pharmacokinetic behavior of this compound is another critical aspect that has been investigated. Preliminary data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings are crucial for assessing its potential as a therapeutic agent and for guiding further development efforts.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been utilized to understand the conformational dynamics and electronic properties of N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide. These studies provide valuable insights into how the molecule interacts with biological targets at an atomic level, which can guide rational drug design.
The potential therapeutic applications of this compound are vast. Given its structural similarity to known bioactive molecules, it may find utility in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Further preclinical studies are warranted to elucidate its mechanism of action and to assess its safety profile.
The development of novel pharmaceuticals is an iterative process that involves continuous refinement based on experimental data. The compound N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide exemplifies this principle by serving as a starting point for future chemical modifications aimed at enhancing its efficacy and selectivity.
In conclusion, N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxyoimidazolidinoneacetamide (CAS No. 1257548110) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable asset in the quest for new therapeutic agents. As research progresses, further insights into its biological activity and pharmacological properties will undoubtedly emerge, paving the way for innovative treatments.
1257548-11-0 (N-(9H-fluoren-2-yl)-2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamide) 関連製品
- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)
- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)
- 17404-93-2(8-chloro-Cinnoline)
- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)